2-Amino-3-boronopropanoic acid;hydrochloride
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Overview
Description
2-Amino-3-boronopropanoic acid;hydrochloride is a boronic acid derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both an amino group and a boronic acid group, which allows it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-boronopropanoic acid;hydrochloride typically involves the reaction of an appropriate boronic acid precursor with an amino acid derivative. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and boronic acid precursors. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-boronopropanoic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Primary amines.
Substitution: Various substituted aromatic or aliphatic compounds.
Scientific Research Applications
2-Amino-3-boronopropanoic acid;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-boronopropanoic acid;hydrochloride involves its interaction with molecular targets through its boronic acid and amino groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design . The amino group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenylboronic acid: Another boronic acid derivative with similar reactivity but different structural properties.
3-Aminopropylboronic acid: Similar in structure but lacks the hydrochloride component, affecting its solubility and reactivity.
Uniqueness
2-Amino-3-boronopropanoic acid;hydrochloride is unique due to its combination of an amino group, a boronic acid group, and a hydrochloride component.
Properties
IUPAC Name |
2-amino-3-boronopropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BNO4.ClH/c5-2(3(6)7)1-4(8)9;/h2,8-9H,1,5H2,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAIXKYCDRAKTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC(C(=O)O)N)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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